![molecular formula C19H16ClN B3131565 N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline CAS No. 356530-17-1](/img/structure/B3131565.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline
Overview
Description
Biphenyl, a compound structurally related to “N-([1,1’-Biphenyl]-4-ylmethyl)-2-chloroaniline”, is an organic compound that forms colorless crystals . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as esterification, which is a reaction between alcohols/phenols and carboxylic acids . Another common method is diazotization, which involves the conversion of primary aromatic amines into diazonium compounds .Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Chemical Reactions Analysis
The chemical reactions of biphenyl and similar compounds can vary widely depending on the conditions and the specific substituents present on the biphenyl ring .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It’s insoluble in water, but soluble in typical organic solvents .Scientific Research Applications
Photoreactivity and Catalysis
N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline and its derivatives have been studied for their photoreactivity. For instance, 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photoheterolysis in polar media via the triplet state. These compounds form triplet phenyl cations, which exhibit mixed carbene-diradical character and can further react to form various compounds. This photoreactivity offers potential applications in catalysis and synthesis of complex organic compounds (Guizzardi et al., 2001).
Enzymatic Hydrolysis
Research has demonstrated the ability of enzymes from soil bacteria to hydrolyze compounds related to 4-chloroaniline, suggesting potential applications in bioremediation and environmental sciences. Specifically, enzymes from Pseudomonas sp. can hydrolyze phenylcarbamate herbicides, releasing 3-chloroaniline (Kearney & Kaufman, 1965).
Antimicrobial Activity
Derivatives of 4-chloroaniline have been synthesized and studied for their antimicrobial properties. For instance, certain compounds synthesized from 4-chloroaniline have shown significant antimicrobial activity against various bacterial species. This indicates potential applications in developing new antimicrobial agents (Patel et al., 2011; Patel et al., 2012).
Pharmaceutical Applications
Compounds derived from 4-chloroaniline have been studied for their pharmaceutical applications, particularly in antihypertensive and anti-tyrosinase activities. This research includes the synthesis and evaluation of derivatives for their potential use in treating hypertension and other conditions (Sharma et al., 2010; Kwong et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(4-phenylphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN/c20-18-8-4-5-9-19(18)21-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13,21H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUZBTZRUCZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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